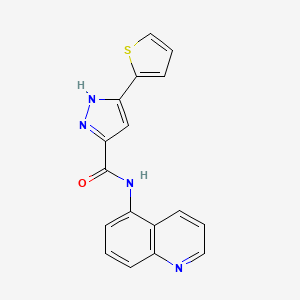![molecular formula C18H18ClFN2O B6581476 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea CAS No. 1207032-69-6](/img/structure/B6581476.png)
1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-{[1-(4-Fluorophenyl)cyclopropyl]methyl}urea (CFPCMU) is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of urea and is composed of two aromatic rings, a chloro group, and a cyclopropylmethyl group. It has been studied for its potential as an antimicrobial, anti-inflammatory, and antifungal agent. CFPCMU has also been investigated for its potential use as a drug delivery system and as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is not fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has also been shown to modulate the activity of various ion channels, including potassium channels, sodium channels, and calcium channels.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Furthermore, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been shown to possess antinociceptive, anti-convulsant, and anti-depressant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea in laboratory experiments include its high solubility in water, its low toxicity, and its stability in aqueous solutions. Additionally, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can be easily synthesized and is readily available commercially. However, there are some limitations to using 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea in laboratory experiments. For example, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a relatively expensive compound and its effects can vary depending on the experimental conditions.
Future Directions
For the study of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea include further investigation of its mechanism of action, its potential applications in the development of novel treatments for various diseases, and its potential use in drug delivery systems. Additionally, further research should be conducted to assess the safety and efficacy of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea in vivo. Finally, further research should be conducted to explore the potential of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea as a prodrug.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is typically achieved through a multi-step process. The first step involves the reaction of 4-chlorophenylmethyl isocyanate with 1-(4-fluorophenyl)cyclopropylmethyl alcohol in the presence of a base catalyst. The reaction produces 1-(4-chlorophenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been studied for its potential applications in medicinal chemistry. It has been studied for its potential as an antimicrobial, anti-inflammatory, and antifungal agent. 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has also been investigated for its potential use as a drug delivery system and as an anticancer agent. In addition, 1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has been studied for its potential use in the development of novel treatments for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-5-1-13(2-6-15)11-21-17(23)22-12-18(9-10-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVAJRDVZGFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581393.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581424.png)
![N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6581432.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6581464.png)
![N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6581467.png)
![1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea](/img/structure/B6581470.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)